molecular formula C16H14N2O3S B2622178 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 91506-71-7

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2622178
CAS No.: 91506-71-7
M. Wt: 314.36
InChI Key: FESSLFCHRGAANQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired benzamide derivative.

Chemical Reactions Analysis

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can be compared with other benzamide derivatives, such as:

These similar compounds also exhibit anti-inflammatory properties and have been studied for their potential therapeutic applications. this compound is unique due to its specific methoxy substitutions, which may influence its biological activity and interaction with molecular targets.

Properties

IUPAC Name

4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESSLFCHRGAANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325587
Record name 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91506-71-7
Record name 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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